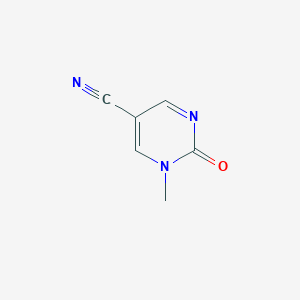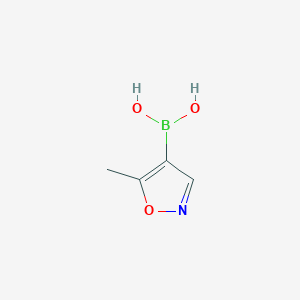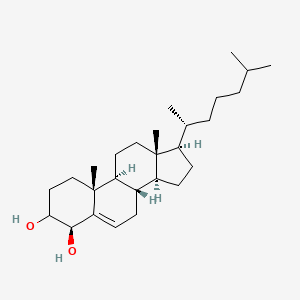
4-Beta-Hydroxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, formed by the action of cytochrome P450 3A4 enzymes. It is considered a biomarker for the activity of these enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Beta-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. This process involves the use of cytochrome P450 3A4 enzymes, which catalyze the addition of a hydroxyl group at the beta position of the cholesterol molecule . The reaction typically requires specific conditions, including the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where cholesterol is exposed to cytochrome P450 3A4 enzymes under controlled conditions. The process is optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Beta-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: Under certain conditions, it can be reduced back to cholesterol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions include other oxysterols, reduced cholesterol, and substituted cholesterol derivatives .
Applications De Recherche Scientifique
4-Beta-Hydroxycholesterol has several applications in scientific research:
Chemistry: It is used as a standard for studying the activity of cytochrome P450 enzymes.
Biology: It serves as a biomarker for the activity of cytochrome P450 3A4 enzymes in biological systems.
Medicine: It is used in clinical studies to monitor the metabolism of drugs and to assess the potential for drug-drug interactions.
Industry: It is employed in the pharmaceutical industry for the development and testing of new drugs
Mécanisme D'action
4-Beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors, which are major regulators of lipid metabolism. It acts as a ligand for these receptors, modulating the expression of genes involved in cholesterol transport and metabolism. This interaction influences the efflux and influx of cholesterol in cells, thereby regulating cholesterol homeostasis .
Comparaison Avec Des Composés Similaires
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 4-Beta-Hydroxycholesterol is unique in its specific formation through the action of cytochrome P450 3A4 enzymes, making it a reliable biomarker for the activity of these enzymes. In contrast, 25-Hydroxycholesterol and 27-Hydroxycholesterol are formed through different enzymatic pathways and have distinct roles in cholesterol metabolism .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1 |
Clé InChI |
CZDKQKOAHAICSF-UBUUKARGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


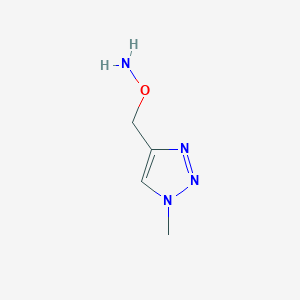
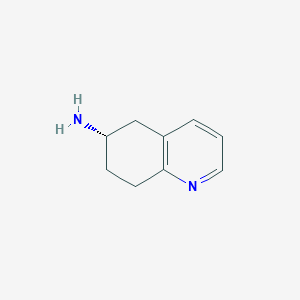




![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

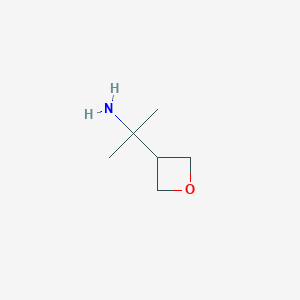
![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)

